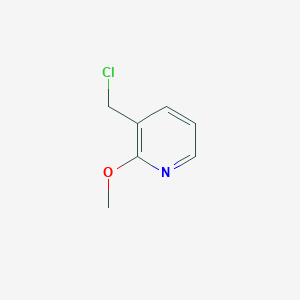

3-(Chloromethyl)-2-methoxypyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-(chloromethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCOLJNFJZDWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565662 | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-62-0 | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162046-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

Typical conditions involve refluxing 2-methoxypyridine with paraformaldehyde (1.2–1.5 equiv) in concentrated HCl (12 M) and ZnCl₂ (10–15 mol%) at 80–90°C for 6–8 hours. The reaction proceeds via formation of a chloromethyl ether intermediate, which undergoes electrophilic aromatic substitution at the pyridine’s 3-position due to the directing effect of the 2-methoxy group.

Key parameters influencing yield :

Limitations and Side Reactions

Competing reactions include:

-

Over-chlorination : Prolonged exposure to HCl generates di- or tri-chlorinated byproducts.

-

Ring-opening : Under strongly acidic conditions, the pyridine ring may undergo hydrolysis, particularly at elevated temperatures.

Industrial-Scale Synthesis via Multi-Step Functionalization

Industrial protocols often employ sequential functionalization to improve regioselectivity. A patented method for analogous compounds (e.g., 2-chloromethyl-3,4-dimethoxypyridine) provides insights into scalable strategies.

Methylation and Chlorination Sequence

The process involves:

-

Methylation : Reaction of a pyranone precursor (e.g., 3-methoxy-2-methyl-4H-pyran-4-one) with dimethyl phosphate under basic conditions to install methoxy groups.

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110–120°C for 8–12 hours, achieving >75% conversion to 4-chloro-3-methoxy-2-picoline.

Critical industrial adaptations :

Oxidation and Methoxy Substitution

Subsequent oxidation of chlorinated intermediates with hydrogen peroxide (30–40% in acetic acid) at 50–80°C introduces N-oxide functionalities, facilitating methoxy substitution via nucleophilic aromatic substitution.

Photoredox-Catalyzed Radical Coupling

Emerging photochemical methods offer sustainable alternatives. A recent study demonstrated Ir(PPy)₃-catalyzed cross-coupling of chloromethyl precursors with quinoxalinones under visible light.

Reaction Setup and Optimization

-

Catalyst : Ir(PPy)₃ (2 mol%) in acetonitrile under 455 nm LED irradiation.

-

Substrates : 7-(Chloromethyl)thiazolo[3,2-a]pyridines and quinoxalinones (1.2 equiv).

Mechanistic insights :

-

Single-electron transfer (SET) : Ir(PPy)₃* oxidizes the chloromethyl precursor, generating a benzyl-type radical.

-

Radical addition : The radical couples with the quinoxalinone’s imine carbon, followed by a 1,2-hydride shift to stabilize the intermediate.

Comparative Analysis of Methods

| Method | Yield | Temperature | Time | Catalyst | Scalability |

|---|---|---|---|---|---|

| Traditional Chloromethylation | 60–70% | 80–90°C | 6–8 h | ZnCl₂ | Moderate |

| Industrial Multi-Step | 75–82% | 110–120°C | 12–24 h | POCl₃ | High |

| Photoredox Catalysis | 56% | RT (light) | 0.5 h | Ir(PPy)₃ | Low (R&D) |

Trade-offs :

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Chloromethyl)-2-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation: The methoxy group can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or platinum oxide are employed in the presence of hydrogen gas.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine carboxylic acids or aldehydes.

Reduction: Piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Intermediate in Drug Development

3-(Chloromethyl)-2-methoxypyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its chloromethyl group allows for nucleophilic substitution reactions, making it a valuable precursor for creating more complex molecules. For instance, it can be transformed into various heterocyclic compounds that are essential in drug discovery.

- Case Study: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing antiviral agents. By reacting it with different nucleophiles, researchers were able to create derivatives that showed promising activity against viral infections.

Agricultural Chemistry

Pesticide and Herbicide Development

The compound is also utilized in the development of agrochemicals, particularly as an intermediate for synthesizing insecticides and herbicides. Its structure allows for modifications that enhance the efficacy and selectivity of these chemicals.

- Case Study: Insecticide Formulation

A patent outlines a method for producing insecticides using this compound as a starting material. The resulting formulations exhibited significant effectiveness against common agricultural pests, showcasing the compound's utility in crop protection.

Biochemical Research

Biological Applications

In biochemical research, this compound is employed as a building block for creating various probes and reagents used in proteomics and other biological studies.

- Case Study: Protein Labeling

Researchers have utilized this compound to develop labeling agents for proteins, enhancing detection methods in proteomic analyses. The chloromethyl group facilitates covalent bonding with amino acids, allowing for specific labeling of target proteins.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-2-methoxypyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various biological molecules, potentially leading to its bioactivity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

5-(Chloromethyl)-2-methoxypyridine (CAS: 101990-70-9)

- Structure : Chloromethyl at 5-position, methoxy at 2-position.

- Molecular Formula: C₇H₈ClNO.

- Properties: Melting point 58–60°C; soluble in ethanol and acetone .

- Applications : Widely used in synthesizing indole derivatives with cytotoxic activity against cancer cell lines (e.g., COLO 205, SK-MEL-2) .

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 1807153-07-6)

- Structure : Chloromethyl at 2-position, methoxy at 6-position, trifluoromethyl (-CF₃) at 3-position.

- Molecular Formula: C₈H₇ClF₃NO.

- Molecular Weight : 225.6 g/mol.

- Key Difference : The electron-withdrawing CF₃ group enhances stability and alters reactivity compared to the methoxy group in the parent compound .

3-Chloro-2-methylpyridine (CAS: 72093-03-9)

Table 1: Comparative Data for Selected Pyridine Derivatives

Key Observations:

Positional Isomerism : The placement of the chloromethyl group (3- vs. 5-position) significantly impacts biological activity. For example, 5-(chloromethyl)-2-methoxypyridine derivatives exhibit cytotoxicity comparable to doxorubicin in cancer cell lines , whereas 3-substituted analogues are more commonly used in receptor antagonists .

Functional Group Effects: Electron-withdrawing groups (e.g., -CF₃ in CAS 1807153-07-6) increase stability but reduce nucleophilic substitution rates compared to methoxy groups. Ether chains (e.g., 3-methoxypropoxy in CAS 153259-31-5) enhance solubility in nonpolar solvents .

Synthetic Utility : Compounds with chloromethyl groups (e.g., 3- or 5-CH₂Cl) are preferred for cross-coupling reactions, as demonstrated in palladium-catalyzed syntheses of 1-hydroxypyridin-2-one derivatives .

Biologische Aktivität

3-(Chloromethyl)-2-methoxypyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a chloromethyl group at the 3rd position and a methoxy group at the 2nd position of the pyridine ring, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and agrochemical development.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 159.6 g/mol

This compound is characterized by its ability to undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, making it versatile for synthesizing other biologically active compounds.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activities. Additionally, the compound may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : Preliminary data indicate that it may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

- Antitumor Activity : Some analogs of this compound have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : In a study conducted on various bacterial strains, this compound showed significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

- Anti-inflammatory Mechanism : A recent investigation into its anti-inflammatory properties revealed that the compound effectively downregulates pro-inflammatory cytokines in vitro, suggesting a mechanism involving modulation of NF-kB signaling pathways .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines, with IC50 values indicating promising activity for further development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 5-Chloro-3-(chloromethyl)-2-methoxypyridine | High | Moderate | Moderate |

| 2-Methoxypyridine | Low | No | Low |

This table illustrates that while this compound has moderate efficacy across several biological activities, its analogs may exhibit enhanced properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)-2-methoxypyridine, and how is purity optimized during synthesis?

- The compound is typically synthesized via nucleophilic substitution or functionalization of pyridine derivatives. For example, the chloromethyl group can be introduced using chloromethylation reagents under controlled conditions. Purity optimization involves chromatographic purification (e.g., column chromatography) and recrystallization, with verification by HPLC or NMR. A purity of ≥95% is achievable, as noted in analytical reports .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR resolves the methoxy (-OCH3) and chloromethyl (-CH2Cl) groups, with chemical shifts typically observed at δ ~3.9 ppm (methoxy) and δ ~4.6 ppm (chloromethyl). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 157.05 for C7H8ClNO). FT-IR identifies C-O (methoxy) and C-Cl stretches at ~1250 cm⁻¹ and ~650 cm⁻¹, respectively. Structural ambiguity can be resolved via single-crystal X-ray diffraction , as demonstrated for analogous chlorinated pyridines .

Q. What safety protocols are critical when handling this compound in the laboratory?

- The compound is a skin/eye irritant (H315, H319) and may cause respiratory toxicity (H335). Use fume hoods, nitrile gloves, and PPE. Avoid contact with moisture to prevent HCl release. Storage requires anhydrous conditions at 2–8°C in amber glass vials. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl and methoxy groups influence reactivity in cross-coupling reactions?

- The methoxy group at the 2-position acts as an electron-donating substituent, activating the pyridine ring for electrophilic substitution but deactivating it toward nucleophilic attack. The chloromethyl group at the 3-position introduces steric hindrance, limiting access to the C-4 position. In Suzuki-Miyaura couplings, the methoxy group can direct regioselectivity, while the chloromethyl group may require protection (e.g., silylation) to prevent side reactions .

Q. What challenges arise in analyzing degradation products of this compound under hydrolytic conditions?

- Hydrolysis of the chloromethyl group generates 3-(hydroxymethyl)-2-methoxypyridine and HCl, which can complicate LC-MS analysis due to polar byproducts. Use reverse-phase HPLC with a C18 column and acidic mobile phase (0.1% formic acid) to improve separation. Tandem MS/MS helps differentiate degradation products via fragmentation patterns. Stability studies should be conducted at varying pH levels (2–9) to identify critical degradation pathways .

Q. How does this compound perform as a precursor in pharmaceutical intermediate synthesis?

- The compound serves as a building block for proton pump inhibitors (e.g., omeprazole analogs) and kinase inhibitors . For example, its chloromethyl group can undergo nucleophilic displacement with thiols or amines to form sulfides or tertiary amines. In one study, coupling with a piperidine derivative yielded a bioactive urea analog confirmed by NOESY NMR and X-ray crystallography .

Q. What mechanistic insights explain unexpected reactivity of 2-methoxypyridine derivatives in C–H functionalization reactions?

- The methoxy group at the 2-position directs electrophilic attack to the C-3 or C-5 positions. However, in the presence of N-oxides (e.g., pyridine N-oxide), the chloromethyl group at C-3 can undergo radical-mediated C–H activation, leading to ureas or heterocyclic fused systems. Computational studies (DFT) suggest that the N-oxide enhances electrophilicity at adjacent positions, overriding steric effects .

Methodological Considerations

- Contradictions in Reactivity Data : Discrepancies in reported yields for cross-coupling reactions may arise from trace moisture or metal impurities. Use rigorously dried solvents (e.g., molecular sieves) and palladium catalysts ligated with bulky phosphines (e.g., XPhos) to suppress side reactions .

- Handling Air-Sensitive Intermediates : Derivatives like this compound hydrochloride require inert atmosphere (N2/Ar) during functionalization to prevent decomposition. Schlenk-line techniques are recommended for sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.